2-(4-Chlorophenyl)benzo[d]oxazol-4-amine
CAS No.: 1159527-26-0
Cat. No.: VC3307100
Molecular Formula: C13H9ClN2O
Molecular Weight: 244.67 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Chlorophenyl)benzo[d]oxazol-4-amine - 1159527-26-0](/images/structure/VC3307100.png)
Specification
CAS No. | 1159527-26-0 |
---|---|
Molecular Formula | C13H9ClN2O |
Molecular Weight | 244.67 g/mol |
IUPAC Name | 2-(4-chlorophenyl)-1,3-benzoxazol-4-amine |
Standard InChI | InChI=1S/C13H9ClN2O/c14-9-6-4-8(5-7-9)13-16-12-10(15)2-1-3-11(12)17-13/h1-7H,15H2 |
Standard InChI Key | QZWOHGHCINIPEA-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)N |
Canonical SMILES | C1=CC(=C2C(=C1)OC(=N2)C3=CC=C(C=C3)Cl)N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-(4-Chlorophenyl)benzo[d]oxazol-4-amine consists of a benzoxazole core structure with two key functional groups: a 4-chlorophenyl moiety at the 2-position and an amine group at the 4-position. The benzoxazole scaffold comprises a fused ring system containing a benzene ring and an oxazole heterocycle. This particular arrangement of substituents distinguishes it from other benzoxazole isomers and confers unique chemical and biological properties to the molecule.
Physicochemical Properties
Based on data from structurally similar compounds, particularly 2-(4-chlorophenyl)benzo[d]oxazol-6-amine, the following physicochemical properties can be estimated for 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine:
Table 1: Physicochemical Properties of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine
Property | Value |
---|---|
Molecular Formula | C₁₃H₉ClN₂O |
Molecular Weight | 244.68 g/mol |
Exact Mass | 244.04 g/mol |
Appearance | Likely a crystalline solid |
Solubility | Likely soluble in organic solvents (DMSO, DMF, chloroform) |
Melting Point | Not determined experimentally |
The molecular structure features multiple hydrogen bond donors and acceptors, which would influence its solubility profile and potential interactions with biological targets. The presence of the chlorine atom on the phenyl ring increases lipophilicity, potentially enhancing membrane permeability in biological systems, while the amine group provides a site for hydrogen bonding interactions .
Synthetic Methodologies
General Approaches to Benzoxazole Synthesis
The literature describes several general methods for synthesizing benzoxazole derivatives that could be adapted for the preparation of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine. Two primary approaches have been reported for related compounds:
Cyclization of Aminophenols with NCTS
One established method involves the cyclization of appropriately substituted o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a cyanating agent in the presence of Lewis acids. This approach provides a direct route to various 2-aminobenzoxazoles in good to excellent yields . The general reaction proceeds under reflux conditions in 1,4-dioxane with BF₃·Et₂O as the Lewis acid catalyst .
For the synthesis of 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine, this method would need to be modified using a 3-aminophenol derivative as the starting material and incorporating the 4-chlorophenyl substituent. The reaction would likely involve the following key steps:
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Formation of the oxazole ring through cyclization
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Introduction of the 4-chlorophenyl group at the 2-position
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Preservation or subsequent installation of the amine functionality at the 4-position
Smiles Rearrangement Approach
A second synthetic strategy employs the Smiles rearrangement starting from benzoxazole-2-thiol derivatives. This approach involves activation of the thiol with chloroacetyl chloride followed by reaction with appropriate amines . For 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine, this would require preparation of a suitably substituted benzoxazole-2-thiol intermediate.
The general procedure involves:
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Treatment of benzoxazole-2-thiol with chloroacetyl chloride
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Reaction with the desired amine in the presence of a base (typically Et₃N or Cs₂CO₃)
Specialized Synthetic Routes
For 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine specifically, a three-step synthesis similar to that reported for other benzoxazole derivatives could be employed:
Table 2: Proposed Synthetic Route for 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine
Step | Reaction | Conditions | Expected Outcome |
---|---|---|---|
1 | Preparation of benzoxazole-2-thiol derivative | Treatment with bromoacetic acid | Formation of key intermediate |
2 | Introduction of 4-chlorophenyl group | Coupling with 4-chlorobenzoic acid | Installation of aryl substituent |
3 | Formation of 4-amino functionality | Reduction of nitro precursor or direct amination | Target compound |
This approach is conceptually similar to the synthesis reported for other benzoxazole derivatives with neuroprotective properties . The phosphorus oxychloride-mediated cyclization of appropriate precursors could provide an alternative route to the target compound.
Analytical Characterization
Spectroscopic Analysis
Based on characterization data for related benzoxazole derivatives, the following spectroscopic features would be expected for 2-(4-Chlorophenyl)benzo[d]oxazol-4-amine:
NMR Spectroscopy
The ¹H NMR spectrum would likely show characteristic patterns for the aromatic protons of both the benzoxazole ring and the 4-chlorophenyl substituent. Similar benzoxazole derivatives show aromatic signals in the δ 7.0-8.0 ppm range, with the amine protons appearing as a broad singlet around δ 7.3-7.4 ppm . The exact chemical shifts and coupling patterns would depend on the specific electronic environment created by the substituents.
Table 3: Predicted ¹H NMR Spectral Features
Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |
---|---|---|
4-Chlorophenyl | 7.5-8.0 | Doublets (AA'BB' pattern) |
Benzoxazole ring | 6.9-7.4 | Complex pattern |
NH₂ group | 5.0-6.0 | Broad singlet |
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 244.04, corresponding to the exact mass of C₁₃H₉ClN₂O. The characteristic isotope pattern of chlorine (³⁵Cl/³⁷Cl) would result in a distinctive M+2 peak at approximately one-third the intensity of the molecular ion peak .
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